Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its stability and reactivity. The compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl carbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually cooled to low temperatures to prevent side reactions and to increase the yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated reactors. The process is optimized to maximize yield and minimize waste. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure the consistency and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological processes and interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2-(azetidin-3-yl)propan-2-yl)carbamate hydrochloride
- Tert-butyl N-[3-(azetidin-3-yl)-2,2-dimethylpropyl]carbamate hydrochloride
- Tert-butyl carbamate
Uniqueness
Tert-butyl (2-(azetidin-2-YL)propan-2-YL)carbamate is unique due to its specific structure, which includes an azetidine ring and a tert-butyl carbamate group. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl N-[2-(azetidin-2-yl)propan-2-yl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4,5)8-6-7-12-8/h8,12H,6-7H2,1-5H3,(H,13,14) |
InChI Key |
UKDBXETYKUJQQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C)C1CCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.